molecular formula C20H22ClFN6O2 B2929761 N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE CAS No. 1179396-02-1

N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Cat. No.: B2929761
CAS No.: 1179396-02-1
M. Wt: 432.88
InChI Key: DHQUCYVHQKJRBD-UHFFFAOYSA-N
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Description

N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and morpholinyl groups attached to a triazine core. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of Substituents: The fluorophenyl, methoxyphenyl, and morpholinyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations for industrial production include:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and other transition metal catalysts are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(4-CHLOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(4-BROMOPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(4-METHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N2-(4-FLUOROPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2.ClH/c1-28-17-4-2-3-16(13-17)23-19-24-18(22-15-7-5-14(21)6-8-15)25-20(26-19)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUCYVHQKJRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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